molecular formula C15H17NO3S B10844226 4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide

4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide

Katalognummer B10844226
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: QYGYTGVIRJYHLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a hydroxy group, an isopropyl group, and a phenyl group attached to a benzenesulfonamide backbone. This compound is of interest due to its potential use in pharmaceuticals, materials science, and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with N-isopropylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the isopropyl and phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-hydroxy-N-isopropyl-N-phenylbenzenesulfonamide is unique due to the combination of its hydroxy, isopropyl, and phenyl groups. This combination allows for a diverse range of interactions with molecular targets, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C15H17NO3S

Molekulargewicht

291.4 g/mol

IUPAC-Name

4-hydroxy-N-phenyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-12(2)16(13-6-4-3-5-7-13)20(18,19)15-10-8-14(17)9-11-15/h3-12,17H,1-2H3

InChI-Schlüssel

QYGYTGVIRJYHLA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.